molecular formula C9H14BrN B6360519 1-Propyl-4-methylpyridinium bromide CAS No. 70850-58-7

1-Propyl-4-methylpyridinium bromide

Cat. No.: B6360519
CAS No.: 70850-58-7
M. Wt: 216.12 g/mol
InChI Key: PFHLTPKOPGZYEN-UHFFFAOYSA-M
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Description

1-Propyl-4-methylpyridinium bromide is a pyridinium salt with the chemical formula C9H14BrN. It is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

1-Propyl-4-methylpyridinium bromide is a type of pyridinium-based tag . These tags are primarily used in the derivatization of thiol-containing peptides . Therefore, the primary targets of this compound are thiol-containing peptides.

Mode of Action

The compound interacts with its targets (thiol-containing peptides) through a process called derivatization . This process involves the chemical modification of a compound (in this case, thiol-containing peptides) to create a derivative that can be more easily detected or that has improved properties .

Biochemical Pathways

It is known that pyridinium salts, which include this compound, have been used in a wide range of research topics, including as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors . This suggests that the compound may interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the peptide derivatives created through the derivatization process with this compound were found to be stable at room temperature for at least one week . This suggests that the compound may have good stability, which could impact its bioavailability.

Result of Action

The primary result of the action of this compound is the derivatization of thiol-containing peptides . This derivatization process results in improved ionization efficiency and increased charge states, which are beneficial for the analysis of these peptides by mass spectrometry . Furthermore, the use of this compound in the derivatization process has been shown to increase the identification efficiency of thiol-containing peptides .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the stability of the peptide derivatives created through the derivatization process with this compound was tested at room temperature . This suggests that temperature could be an important environmental factor influencing the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-4-methylpyridinium bromide can be synthesized through the alkylation of 4-methylpyridine with 1-bromopropane. The reaction typically occurs in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-4-methylpyridinium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a pyridinium oxide .

Scientific Research Applications

1-Propyl-4-methylpyridinium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Butyl-4-methylpyridinium bromide
  • 1-Ethyl-4-methylpyridinium bromide
  • 1-Propyl-2-methylpyridinium bromide

Comparison: 1-Propyl-4-methylpyridinium bromide is unique due to its specific alkyl chain length and substitution pattern on the pyridinium ring. This structural variation can influence its physical properties, such as melting point and solubility, as well as its reactivity and biological activity. Compared to its analogs, it may exhibit different levels of efficacy and selectivity in various applications .

Properties

IUPAC Name

4-methyl-1-propylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N.BrH/c1-3-6-10-7-4-9(2)5-8-10;/h4-5,7-8H,3,6H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFHLTPKOPGZYEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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